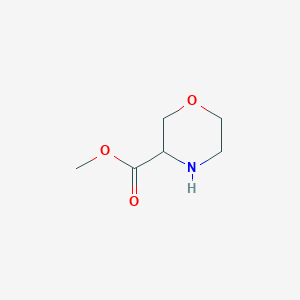

Methyl 3-Morpholinecarboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl morpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYXIRKYWOEDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391073 | |

| Record name | Methyl 3-Morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126264-49-1 | |

| Record name | Methyl 3-Morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126264-49-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 3 Morpholinecarboxylate

Stereoselective and Asymmetric Synthesis Approaches

Achieving the desired stereochemistry at the C3 position of the morpholine (B109124) ring is crucial for the biological activity of many pharmaceutical compounds. Several sophisticated methods have been developed to control this aspect of the synthesis.

Chiral Pool Derived Methods

The chiral pool synthesis strategy leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to the target molecule. numberanalytics.comsemanticscholar.org This approach is advantageous as it often provides a direct and efficient route to the desired enantiomer without the need for chiral resolutions or asymmetric catalysts. numberanalytics.com Amino acids, sugars, and terpenes are common starting points in the chiral pool. numberanalytics.com For the synthesis of Methyl 3-Morpholinecarboxylate, chiral amino acids like serine can serve as a valuable precursor, providing the necessary stereocenter for the final product. semanticscholar.org The inherent chirality of these starting materials is transferred through a series of chemical transformations to the final morpholine structure. uvic.ca

Auxiliary-Based Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed. uvic.ca This strategy is particularly useful for the asymmetric synthesis of complex molecules. researchgate.net

In the context of synthesizing chiral morpholine derivatives, oxazolidinones derived from amino acids are commonly employed as chiral auxiliaries. For instance, a glycine (B1666218) enolate equivalent can be alkylated with high diastereoselectivity using a chiral auxiliary, which is then cleaved to yield the desired amino acid derivative that can be further cyclized to the morpholine. researchgate.net One notable example is the use of benzyl (B1604629) (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate as a chiral auxiliary for the diastereoselective alkylation to produce α-amino acids, which are precursors for morpholine synthesis. researchgate.net

| Chiral Auxiliary | Application | Key Feature |

|---|---|---|

| (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate | Diastereoselective alkylation | Directs the formation of anti-alkylated products. researchgate.net |

| Camphorsultam | Asymmetric synthesis of α-methylcysteine | Stereoselective alkylation from the β-face. researchgate.net |

| Oxazolidinones | Evans aldol (B89426) reaction | Efficient introduction of two asymmetric carbons. |

Asymmetric Catalytic Methodologies

Asymmetric catalysis involves the use of a chiral catalyst to create a chiral product from an achiral or prochiral substrate. ubc.ca This approach is highly efficient as a small amount of catalyst can generate a large quantity of the desired enantiomer.

A notable method for the synthesis of 3-substituted morpholines involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. ubc.caorganic-chemistry.org This process utilizes a bis(amidate)bis(amido)Ti catalyst to form a cyclic imine from an ether-containing aminoalkyne substrate. ubc.ca Subsequently, a Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, reduces the imine to the chiral 3-substituted morpholine with high enantiomeric excess. ubc.ca The success of this method relies on hydrogen-bonding interactions between the substrate and the catalyst's ligand, which dictates the stereochemical outcome. ubc.ca

Modern Annulation Reactions for Morpholine Ring Formation

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of heterocyclic synthesis. researchgate.net Modern advancements in this area have led to more efficient and versatile methods for constructing the morpholine ring.

Approaches from Amino Alcohols

1,2-amino alcohols are common and readily available starting materials for the synthesis of morpholines. researchgate.netresearchgate.net A variety of methods have been developed to cyclize these precursors into the desired heterocyclic system.

One strategy involves a palladium-catalyzed carboamination reaction. nih.gove3s-conferences.org In this approach, an enantiomerically pure N-Boc amino alcohol is first converted to an O-allyl ethanolamine. nih.gov This intermediate then undergoes a Pd-catalyzed coupling with an aryl or alkenyl halide to form the cis-3,5-disubstituted morpholine as a single stereoisomer. nih.gov Another method utilizes a simple and efficient protocol where 1,2-amino alcohols react with ethylene (B1197577) sulfate (B86663) in the presence of a base like tBuOK to yield morpholines. organic-chemistry.org Iron(III) has also been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-hydroxy amines substituted by an allylic alcohol. organic-chemistry.org

| Method | Key Reagents/Catalyst | Key Feature |

|---|---|---|

| Palladium-catalyzed carboamination | Pd catalyst, N-Boc amino alcohols, aryl/alkenyl halide | Forms cis-3,5-disubstituted morpholines stereoselectively. nih.gove3s-conferences.org |

| Reaction with ethylene sulfate | Ethylene sulfate, tBuOK | Redox-neutral, high-yielding, one or two-step protocol. organic-chemistry.org |

| Iron(III)-catalyzed cyclization | Fe(III) catalyst | Diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines. organic-chemistry.org |

Strategies via Epoxides

Epoxides are versatile intermediates in organic synthesis and can be effectively used to construct the morpholine ring. chim.it The ring-opening of epoxides by appropriate nucleophiles is a key step in these synthetic routes.

One approach involves the reaction of nitroepoxides with N-methylethanolamine in a two-step, one-pot sequence to produce 2,3-disubstituted morpholines with high stereoselectivity. researchgate.netthieme-connect.com The initial nucleophilic attack of the amine on the epoxide ring is followed by a reduction step to yield the final morpholine product. thieme-connect.com Another strategy describes a one-pot synthesis of chiral disubstituted morpholines through the tandem ring-opening of aziridines and epoxides. rsc.org In this case, an epoxy alcohol acts as both a nucleophile and an electrophile. rsc.org Furthermore, a base-catalyzed cascade reaction starting from chiral epoxides can lead to 2,3-disubstituted morpholines via the formation of an oxazolidinone intermediate followed by intramolecular epoxide opening and cyclization. chim.it

Organometallic Reaction Pathways

Organometallic reagents and catalysts offer powerful tools for the construction of heterocyclic frameworks like morpholine. While direct, single-step organometallic routes to this compound are not extensively documented, several strategies for synthesizing substituted morpholines can be adapted.

A notable approach is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates, which yields highly substituted, unprotected morpholines. acs.orgnih.gov This method is advantageous as it utilizes commercially available starting materials. acs.orgnih.gov For the synthesis of this compound, a potential pathway would involve using a glycine-derived amino alcohol. Although this reaction can produce morpholines with multiple chiral centers, it may result in poor diastereoselectivity. However, the diastereomeric ratio can be improved through post-synthesis epimerization using light-mediated stereochemical editing. acs.orgnih.gov

Another relevant organometallic approach is the Indium(III)-catalyzed intramolecular reductive etherification. oup.com This method allows for the synthesis of various 2-substituted and 2,3-, 2,5-, and 2,6-disubstituted morpholines with good to excellent yields and high diastereoselectivity. oup.com The reaction conditions are mild and compatible with a broad range of functional groups, including common N-protecting groups like Boc, Cbz, and Fmoc. oup.com Adapting this to this compound would likely involve a suitably substituted keto- or aldehyde-alcohol precursor.

A three-component coupling reaction utilizing an amino alcohol, 4-fluorophenylboronic acid (or its ester), and glyoxal (B1671930) has also been described for the construction of the morpholine core. google.com This process allows for the establishment of the required stereochemistry through selective crystallization with a chiral acid. google.com

Olefin-Based Transformations

The transformation of olefins provides another strategic avenue for the synthesis of the morpholine ring system. These methods often involve the intramolecular cyclization of functionalized olefinic precursors.

One potential strategy involves the hydroamination of ether-containing aminoalkyne substrates using a titanium catalyst to form a cyclic imine. This intermediate can then be reduced asymmetrically to afford chiral 3-substituted morpholines in good yield and high enantiomeric excess. acs.org For this to be applicable to this compound, the starting aminoalkyne would need to incorporate a latent or protected carboxylate group. A key factor for high enantioselectivity in this method is the presence of a hydrogen-bond accepting group, such as the ether oxygen in the substrate backbone, which interacts with the reduction catalyst. acs.org

Carboxylic Acid Derivative Routes

Routes starting from carboxylic acid derivatives, particularly amino acid precursors, are among the most direct and stereospecific methods for synthesizing this compound.

A highly effective method involves the synthesis of optically active 3-morpholinecarboxylic acid from benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate. oup.com The aziridine (B145994) ring is opened by reaction with 2-chloroethanol (B45725) in the presence of a Lewis acid like boron trifluoride etherate. oup.com Subsequent removal of the protecting groups via catalytic hydrogenation is followed by a base-mediated cyclization to yield the morpholine-3-carboxylic acid. oup.com The methyl ester can then be obtained through standard esterification procedures. This method has been successfully used to produce both L- and D-isomers of the target acid. oup.com

Another approach starts from serine derivatives. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized from serine methyl ester and dimethoxyacetaldehyde. lookchem.com Furthermore, the synthesis of bicyclic [3(R)-morpholinecarboxylic acid]8-cyclosporin has been achieved starting from a [D-serine]8-cyclosporin derivative, demonstrating the utility of serine as a precursor for the 3-morpholinecarboxylic acid moiety. nih.gov

Diastereoselective protocols have also been developed for the synthesis of 2,3-trans- and 2,3-cis-6-methoxy-morpholine-2-carboxylic acid esters. nih.gov These methods rely on the condensation of 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one with an appropriate imine, where the choice of acidic or basic conditions controls the relative stereochemistry at the C2 and C3 positions. nih.gov This is followed by a methanolysis/ring-closure tandem reaction to form the morpholine ring. nih.gov

| Starting Material | Key Reagents/Catalysts | Product | Ref. |

| Benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate | 2-Chloroethanol, BF3·OEt2, Pd black, Triethylamine | L-3-Morpholinecarboxylic Acid | oup.com |

| Serine methyl ester | Dimethoxyacetaldehyde | Fmoc-protected morpholine-3-carboxylic acid | lookchem.com |

| 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one | N-functionalized alkylimines, Acid/Base, Methanol | 2,3-trans/cis-6-methoxy-morpholine-2-carboxylic esters | nih.gov |

| [D-serine]8-cyclosporin | Tosyl chloride, Base | [3(R)-morpholinecarboxylic acid]8-cyclosporin | nih.gov |

Electrochemical Synthesis and Functionalization Pathways

Electrochemical methods are emerging as powerful and sustainable tools in organic synthesis, offering mild reaction conditions and unique reactivity. In the context of morpholine synthesis, electrochemical approaches can be used for both the construction of the ring and its subsequent functionalization.

An important development is the electrochemical C-H oxidation of N-Boc morpholine. researchgate.net This reaction allows for the introduction of functional groups onto the morpholine ring, which can be a key step in the synthesis of derivatives like this compound. researchgate.net For example, electrochemical methoxylation can introduce an oxygen-containing functional group that could be further elaborated to the desired carboxylate.

Furthermore, an efficient method for synthesizing 2,6-disubstituted morpholines via an electrochemical intramolecular etherification has been developed. nih.gov This operationally simple and scalable method provides various substituted morpholine derivatives in high yields. nih.gov The application of such a decarboxylative etherification strategy could be envisioned for the synthesis of the target molecule from a suitable precursor.

Electrochemical methods often avoid the need for harsh chemical oxidants or reductants, aligning with the principles of green chemistry by minimizing waste and improving safety. researchgate.netorganic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is of paramount importance for environmental and economic sustainability. researchgate.netnih.gov

Atom Economy and Waste Prevention

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. nih.gov Synthetic routes with high atom economy are inherently less wasteful. Many modern synthetic methods for morpholine derivatives are designed with atom economy in mind. For example, cycloaddition reactions and tandem reactions that form multiple bonds in a single operation are highly atom-economical. acs.org The copper-catalyzed three-component synthesis of morpholines is an example of a domino reaction that demonstrates good atom economy by constructing the core structure from three separate components in one pot. lookchem.com In contrast, traditional multi-step syntheses that involve protecting groups often have lower atom economy due to the addition and subsequent removal of these groups. nih.gov The prevention of waste is a primary goal, and choosing synthetic pathways that minimize byproducts is crucial. researchgate.net

Environmentally Benign Solvents and Reagents

The choice of solvents and reagents has a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of non-toxic, renewable, and less hazardous solvents. In the synthesis of morpholine derivatives, there is a growing interest in replacing traditional volatile organic compounds with greener alternatives. oup.com

N-formylmorpholine, itself a morpholine derivative, has been investigated as a green solvent. acs.org It is chemically stable, non-toxic, and has low volatility. acs.org Ionic liquids are another class of green solvents that are gaining attention due to their low vapor pressure, high thermal stability, and potential for recyclability. oup.com Morpholine-based ionic liquids have been synthesized and used as catalysts and reaction media for the synthesis of other heterocyclic compounds. oup.com The use of water as a solvent, where possible, is also a key aspect of green synthesis.

Furthermore, the use of catalytic reagents, whether they are metal-based, organocatalysts, or enzymes, is preferred over stoichiometric reagents as they are used in smaller quantities and can often be recycled, which reduces waste. nih.gov Electrochemical methods also contribute to greener synthesis by using electricity as a "reagent" to replace hazardous chemical oxidants or reductants. researchgate.net

| Principle | Application in Morpholine Synthesis |

| Atom Economy | Favoring cycloaddition, domino, and tandem reactions that maximize the incorporation of starting materials into the final product. acs.orglookchem.com |

| Waste Prevention | Designing synthetic routes that minimize or eliminate the formation of byproducts. researchgate.net |

| Benign Solvents | Utilizing greener solvents like N-formylmorpholine, ionic liquids, or water to replace hazardous volatile organic compounds. acs.orgoup.com |

| Catalysis | Employing catalytic amounts of reagents (organometallic, organocatalysts) instead of stoichiometric amounts to reduce waste. nih.gov |

| Benign Reagents | Using electricity in electrochemical synthesis to avoid harsh and toxic chemical oxidants or reductants. researchgate.net |

Biocatalytic Approaches in Synthesis

The use of biocatalysis in the synthesis of morpholine derivatives, including this compound, represents a significant advancement towards more sustainable and selective chemical manufacturing. rsc.org Enzymes, with their inherent chemo-, regio-, and stereoselectivity, offer a powerful alternative to traditional chemical methods, often operating under mild reaction conditions in aqueous environments. rsc.orgnih.gov This section explores the application of various biocatalytic strategies for the synthesis of precursors and analogs of this compound, highlighting the potential for producing enantiomerically pure compounds.

One of the most explored classes of enzymes in biocatalysis are hydrolases, particularly lipases, which are capable of catalyzing esterification, transesterification, and hydrolysis reactions. rsc.orgchemrxiv.orgfrontiersin.org These enzymes are instrumental in the kinetic resolution of racemic mixtures to yield enantiopure products. For instance, lipases have been successfully employed in the resolution of intermediates for the synthesis of chiral drugs containing the morpholine moiety. A notable example is the lipase-catalyzed resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol, a key step in the synthesis of (R)- and (S)-timolol. researchgate.net In this process, various lipases, such as those from Pseudomonas cepacia and Candida antarctica (CAL-B), have been screened for their efficacy in catalyzing the acylation of the racemic alcohol, with vinyl acetate (B1210297) often serving as the acyl donor. researchgate.net The enantioselectivity of these reactions is highly dependent on the choice of enzyme and solvent. chemrxiv.orgresearchgate.net

The synthesis of optically active 3-morpholinecarboxylic acid, a direct precursor to this compound, has been achieved through enzymatic methods. researchgate.net One approach involves the use of N-methyl-L-amino acid dehydrogenase from Pseudomonas putida to produce enantiomerically pure cyclic amino acids from their corresponding racemic mixtures. researchgate.net This demonstrates the potential for creating the desired stereocenter at the C3 position of the morpholine ring with high fidelity.

Furthermore, imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines, including cyclic structures like morpholines. researchgate.net These enzymes, often used in conjunction with a cofactor regeneration system, can reduce prochiral imines to their corresponding chiral amines with excellent enantioselectivity. researchgate.net While direct enzymatic synthesis of this compound via this method is not explicitly detailed in the literature, the successful application of IREDs in the synthesis of chiral thiomorpholines from 3,6-dihydro-2H-1,4-thiazines showcases the potential of this strategy for creating chiral morpholine scaffolds. researchgate.net

The following table summarizes key findings from research on the biocatalytic synthesis of morpholine derivatives and related compounds, providing insights into the enzymes, substrates, and reaction conditions that could be adapted for the synthesis of this compound.

Table 1: Biocatalytic Synthesis of Morpholine Derivatives and Related Compounds

| Enzyme | Substrate | Reaction Type | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Lipase (B570770) (e.g., from Pseudomonas cepacia, Candida antarctica) | Racemic 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol | Kinetic Resolution (Acylation) | Enantiopure (R)- and (S)-alcohols and acetates | High enantioselectivity achieved, dependent on enzyme and solvent choice. | researchgate.net |

| N-methyl-L-amino acid dehydrogenase | Racemic cyclic amino acids | Kinetic Resolution | Enantiomerically pure L-form cyclic amino acids | Demonstrates enzymatic route to chiral cyclic amino acids. | researchgate.net |

| Imine Reductase (IRED) | 3,6-dihydro-2H-1,4-thiazines | Asymmetric Reduction | Chiral thiomorpholines | High conversion and excellent enantioselectivities (up to >99% ee) were achieved. | researchgate.net |

| Lipase (Novozym 435) | Morpholine-2,5-dione derivatives | Ring-Opening Polymerization | Poly(ester amide)s | Demonstrates lipase activity on morpholine-based cyclic esters. | researchgate.net |

This body of research underscores the significant potential of biocatalytic methods in the synthesis of complex and chiral molecules like this compound. The mild reaction conditions, high selectivity, and reduced environmental impact make biocatalysis an increasingly attractive approach in pharmaceutical and fine chemical synthesis. rsc.orgnih.gov

Methyl 3 Morpholinecarboxylate As a Versatile Synthetic Building Block

Applications in Pharmaceutical Research and Development

The morpholine (B109124) moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. researchgate.net Methyl 3-morpholinecarboxylate serves as a key chiral building block for introducing this valuable heterocycle into pharmaceutically active molecules. bldpharm.com

Precursor to Active Pharmaceutical Ingredients (APIs)

This compound and its derivatives are crucial intermediates in the synthesis of important APIs. A prominent example is its role in the production of Linezolid, an oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. researchgate.net In several synthetic routes to Linezolid, a key intermediate is methyl (3-fluoro-4-morpholinophenyl)carbamate, which is derived from a morpholine precursor. lookchem.com This intermediate is then subjected to a series of reactions, including cyclization to form the oxazolidinone ring, to ultimately yield Linezolid. researchgate.netgoogle.com The use of this morpholine-containing building block is central to constructing the core structure of the antibiotic. lookchem.comderpharmachemica.com

| Key Morpholine Precursor | Key Reaction Steps | Reference |

|---|---|---|

| Methyl (3-fluoro-4-morpholinophenyl) carbamate | Reaction with R-epichlorohydrin, cyclization, and subsequent conversion. | researchgate.netresearchgate.net |

| 3-Fluoro-4-morpholinobenzenamine | N-alkylation followed by functional group transformations to form the oxazolidinone ring. | derpharmachemica.comsemanticscholar.org |

| Morpholine | Reaction with 3,4-difluoronitrobenzene (B149031) as part of a continuous flow synthesis. | researchgate.net |

| Methyl (3-fluoro-4-morpholinophenyl) carbamate | Reaction with 2-[(2S)-oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione in the presence of a base. | google.com |

Development of Complex Organic Molecules

The structural and chiral attributes of this compound make it an ideal starting point for the synthesis of complex organic molecules with potential therapeutic applications. ontosight.ai Chiral 3-substituted morpholines, which can be synthesized from serine enantiomers, serve as versatile templates. rsc.orgrsc.org These building blocks can undergo diastereoselective alkylation, allowing for the controlled introduction of new stereocenters. exaly.com For instance, N-protected 5-substituted morpholin-3-ones, derived from amino alcohols, can be alkylated to create novel methylene (B1212753) ether dipeptide isosteres, which are important scaffolds in drug design. acs.org This approach enables the synthesis of molecules with specific three-dimensional arrangements, which is often crucial for biological activity. acs.org The development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as potential antitumor agents further highlights the utility of the morpholine scaffold in generating diverse and complex molecules for pharmaceutical research. nih.gov

Role in Natural Product Synthesis

C-functionalized morpholine derivatives are found in a variety of natural products, and synthetic versions of these heterocycles are valuable tools for the total synthesis of these complex molecules. ru.nlresearchgate.net

Integration into Total Synthesis Strategies

The morpholine framework is incorporated into the synthetic strategies for various natural products. A notable example is the total synthesis of (–)-Chelonin A, a marine natural product with reported antibacterial and anti-inflammatory properties. thieme-connect.com The synthesis of this molecule involves the construction of a substituted morpholine core as a key structural element. thieme-connect.com Synthetic strategies often employ intramolecular reductive etherification to stereoselectively form the morpholine ring, demonstrating the integration of this heterocyclic building block into complex synthetic sequences. acs.orgresearchgate.net While not always starting directly from this compound, these syntheses rely on the fundamental reactivity and structural properties of the C-substituted morpholine ring system.

Enzymatic Functionalization Approaches

Enzymes offer a powerful tool for the selective modification of chiral molecules, and morpholine carboxylates are amenable to such transformations. Research has demonstrated the use of enzyme-catalyzed kinetic resolution for the preparation of enantiomerically pure (R)- and (S)-N-Boc-morpholine-2-carboxylic acids. researchgate.net In this process, an enzyme, such as lipase (B570770) from Candida rugosa, selectively hydrolyzes one enantiomer of a racemic ester (n-butyl 4-benzylmorpholine-2-carboxylate), leaving the other enantiomer untouched. This allows for the separation of the two enantiomers in high purity, which can then be used to synthesize specific stereoisomers of target molecules, such as analogs of the antidepressant reboxetine. researchgate.net This enzymatic approach provides a highly efficient and stereoselective route to valuable chiral morpholine building blocks. researchgate.net

Utilization in Chemical Process Development

The synthesis of APIs on an industrial scale requires processes that are not only efficient and high-yielding but also cost-effective and safe. Derivatives of this compound have been central to the development of improved manufacturing processes for drugs like Linezolid. researchgate.net Research has focused on creating economically viable and industrially scalable syntheses that avoid sensitive or difficult-to-handle reagents and minimize the number of steps. researchgate.netresearchgate.net For example, novel methods have been developed that achieve the synthesis of Linezolid in just four steps with high yield and purity. researchgate.netresearchgate.net Furthermore, the principles of flow chemistry have been applied to the synthesis of Linezolid, enabling a seven-step continuous flow sequence without the need for intermediate purification steps. bohrium.com This continuous process significantly reduces the total residence time and increases throughput, representing a major advancement in the chemical process development for this important antibiotic. researchgate.netbohrium.com

Enhancing Reaction Efficiency and Selectivity

The true value of a synthetic building block is often measured by its ability to control the outcomes of chemical reactions, particularly in achieving high efficiency and selectivity. Morpholine derivatives, including structures related to this compound, are instrumental in asymmetric synthesis, where the formation of a specific stereoisomer is desired. taltech.ee

Chiral morpholine-based structures can act as powerful chiral auxiliaries. wikipedia.org A chiral auxiliary is a temporary component of a molecule that directs a chemical reaction to favor the formation of one enantiomer over another, after which it can be removed. wikipedia.orgtcichemicals.com For instance, benzyl (B1604629) (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate has been used as a glycine (B1666218) enolate equivalent. Its enolate undergoes stereoselective alkylation, and subsequent cleavage of the auxiliary yields enantiomerically enriched α-amino acids. researchgate.net This strategy provides a reliable method for creating complex, optically active molecules that are crucial for pharmaceutical development. researchgate.net

Furthermore, morpholine derivatives serve as highly efficient organocatalysts. nih.gov While the morpholine ring was once considered less reactive for enamine catalysis compared to pyrrolidine, recent research has developed new ß-morpholine amino acid catalysts that are highly effective. frontiersin.org These catalysts have been successfully used in 1,4-addition reactions between aldehydes and nitroolefins, achieving excellent yields and high diastereoselectivity (up to 99%) and enantioselectivity (up to 99%) with catalyst loading as low as 1 mol%. nih.govresearchgate.net The strategic placement of functional groups on the morpholine scaffold is crucial; for example, the presence of a carboxylic acid group on the catalyst was found to be essential for the reaction to proceed. nih.gov

| Reaction Type | Catalyst Type | Key Finding | Reported Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | Oxazinone Chiral Auxiliary | Diastereoselective alkylation to produce enantiopure α-methyl-lysine derivatives. | High diastereoselectivity | researchgate.net |

| Michael Addition | ß-Morpholine Amino Acid | Efficient 1,4-addition of aldehydes to nitroolefins with low catalyst loading. | 90-99% d.e., 70-99% e.e. | nih.govfrontiersin.org |

| Aldol (B89426) Reaction | Chiral Oxazolidinone Auxiliary | Establishes two contiguous stereocenters with high diastereoselectivity. | High diastereoselectivity | wikipedia.org |

| [4+2] Heteroannulation | Chiral Phosphoric Acid | Catalytic enantioselective synthesis of C3-substituted morpholinones. | High enantioselectivity | acs.org |

Design of Novel Chemical Transformations

The unique structure of morpholine-based building blocks facilitates the design of entirely new chemical reactions and synthetic pathways. acs.org Their utility extends beyond simple modifications to enabling complex, multi-step transformations, sometimes in a single pot.

A prominent example is the development of a catalytic chemical upcycling methodology for polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov In this process, PET is depolymerized using morpholine with a titanium-based catalyst to exclusively yield a morpholine amide. nih.gov This product is not an endpoint but a versatile intermediate that can be transformed into other valuable chemicals through hydrolysis, selective reduction, or Grignard reactions. nih.gov This "open-loop chemical upcycling" represents a novel transformation that converts plastic waste into valuable synthetic building blocks. nih.gov

| Transformation | Reactants | Key Intermediate/Product | Significance | Reference |

|---|---|---|---|---|

| Chemical Upcycling | Polyethylene terephthalate (PET), Morpholine | Morpholine Amide | Converts plastic waste into a versatile chemical building block for fine chemicals. | nih.gov |

| Aza-Benzilic Ester Rearrangement | Aryl/alkylglyoxals, 2-(Arylamino)ethan-1-ols | Chiral Morpholinone | A new catalytic, enantioselective method to construct a key pharmacophore. | acs.org |

| Multicomponent Ugi Approach | α-halo oxo-component, isocyanide, etc. | Substituted Morpholine | A versatile de novo synthesis allowing for diverse substitution patterns on the morpholine ring. | acs.org |

| Modified Bohlmann-Rahtz Reaction | 2-Acetyl thiophene (B33073) derivatives | Morpholine-coupled dihydroquinolines | A six-step sequence to synthesize novel compounds with potent antitubercular activity. | researchgate.net |

Furthermore, researchers are designing novel synthetic routes to access complex morpholine structures that were previously difficult to obtain. acs.org A de novo synthesis using a multicomponent Ugi reaction followed by an intramolecular cyclization allows for the creation of morpholines and piperazines with diverse substituents at multiple positions. acs.org This strategy fulfills an increasing demand for novel, three-dimensional scaffolds that are not accessible through traditional building-block approaches. acs.org Such innovative transformations are critical for expanding the accessible chemical space for drug discovery and material science. frontiersin.org

Potential in Material Science Research

The application of morpholine derivatives, including this compound, is an emerging area of interest in material science. e3s-conferences.orgontosight.ai The inherent properties of the morpholine ring—such as its polarity, hydrogen bonding capability, and defined conformational structure—make it a valuable component for designing advanced materials. researchgate.netmdpi.com

Incorporation into Advanced Material Design

The structural features of this compound make it a candidate for incorporation into various advanced materials. Chemical suppliers categorize the compound and its derivatives under "Material Science," "Polymer Science," or as "Material Building Blocks," indicating their intended use in these fields. e3s-conferences.orgbldpharm.combldpharm.com

One key area is in the development of new polymers. e3s-conferences.org The bifunctional nature of this compound (a secondary amine and an ester) allows it to act as a monomer or a cross-linking agent in polymerization reactions. ambeed.com Its incorporation into a polymer backbone could be used to create materials with tailored properties. For example, morpholine derivatives are explored as curing agents and stabilizers in the production of resins and polymers to develop materials with enhanced mechanical and thermal properties. e3s-conferences.org

Additionally, the nitrogen and oxygen atoms in the morpholine ring can act as coordination sites for metal ions. This makes morpholine-based ligands, potentially derived from this compound, suitable for constructing Metal-Organic Frameworks (MOFs). documentsdelivered.com MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The structure and functionality of the organic linker are critical to the final properties of the MOF.

Tailoring Material Properties (e.g., Stability, Reactivity, Biocompatibility)

The inclusion of the morpholine moiety is a strategic choice for fine-tuning the properties of materials. researchgate.net Its presence can significantly influence a material's stability, reactivity, and biocompatibility.

Stability and Solubility: The polar ether linkage and the potential for hydrogen bonding via the N-H group can enhance the solubility of a polymer or material in specific solvents. researchgate.net In drug design, the morpholine ring is frequently added to improve pharmacokinetic properties, including metabolic stability and water solubility, principles that are transferable to material science for creating more stable and processable materials. researchgate.netenamine.net

Reactivity: The lone pairs on the nitrogen and oxygen atoms can act as Lewis basic sites, influencing the surface reactivity of a material. This can be exploited for applications in catalysis or for creating materials that can selectively bind to other molecules. documentsdelivered.com For instance, morpholine-functionalized ligands have been used in rare-earth metal complexes that catalyze the formation of C-O and C-N bonds. documentsdelivered.com

Biocompatibility: The morpholine scaffold is found in numerous FDA-approved drugs, suggesting it is a well-tolerated structure in biological systems. nih.govenamine.net This inherent biocompatibility is advantageous when designing materials for biomedical applications, such as drug delivery vehicles, implant coatings, or tissue engineering scaffolds. mdpi.com For example, introducing mannose residues to a morpholine-containing fluorescent probe was shown to improve its biocompatibility and water solubility for lysosomal imaging. mdpi.com

| Structural Feature | Potential Impact on Material Property | Example Application Area | Reference |

|---|---|---|---|

| Polar Ether and N-H Group | Increases hydrophilicity, solubility, and metabolic stability. | Biocompatible polymers, drug delivery systems. | researchgate.netresearchgate.net |

| Chair Conformation | Introduces conformational rigidity and 3D structure to a polymer chain. | Engineering plastics, scaffolds with defined shapes. | acs.org |

| Nitrogen and Oxygen Heteroatoms | Act as coordination sites for metal ions or as Lewis basic centers. | Metal-Organic Frameworks (MOFs), catalysts, sensors. | mdpi.comdocumentsdelivered.com |

| Established Biological Profile | Enhances biocompatibility of the final material. | Medical implants, hydrogels, tissue scaffolds. | nih.govmdpi.com |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in Methyl 3-Morpholinecarboxylate can be confirmed.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will display distinct signals corresponding to each unique proton environment in the molecule. The methyl ester group (-OCH₃) is expected to produce a sharp singlet, typically in the range of 3.6-3.8 ppm, due to the three equivalent protons with no adjacent protons to couple with. The protons on the morpholine (B109124) ring will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The proton on the carbon bearing the ester group (H-3) is expected to be a multiplet. The protons on the carbons adjacent to the oxygen (H-2 and H-5) and nitrogen (H-6) atoms will also appear as distinct multiplets. The presence of the N-H proton will typically result in a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, six distinct signals are expected. The carbonyl carbon (C=O) of the ester will appear furthest downfield, typically in the 170-175 ppm region. The methyl carbon of the ester (-OCH₃) will be found upfield, usually around 52 ppm. The carbons of the morpholine ring will resonate at intermediate chemical shifts, influenced by their proximity to the heteroatoms. Carbons bonded to oxygen (C-2, C-5) and nitrogen (C-3, C-6) are deshielded and will appear at higher chemical shifts compared to simple alkanes. preprints.orglibretexts.org

Predicted NMR Data for this compound

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Description |

|---|---|---|---|

| -C=O | - | ~172 | Ester Carbonyl Carbon |

| -OCH₃ | ~3.7 (s, 3H) | ~52 | Methyl Ester Group |

| C3-H | Multiplet | ~55-60 | Methine carbon attached to Nitrogen and Carbonyl |

| C2-H₂ | Multiplet | ~65-70 | Methylene (B1212753) carbons adjacent to Oxygen |

| C5-H₂ | Multiplet | ||

| C6-H₂ | Multiplet | ~45-50 | Methylene carbon adjacent to Nitrogen |

| N-H | Broad Singlet | - | Amine Proton |

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₆H₁₁NO₃), the calculated molecular weight is 145.16 g/mol .

High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision. The theoretical exact mass of the molecular ion [M]⁺ of this compound is 145.0739 Da. This precise mass measurement allows for the unambiguous determination of its molecular formula, C₆H₁₁NO₃.

In a typical mass spectrum, a peak corresponding to the molecular ion would be observed at m/z = 145. Fragmentation of the molecular ion can also occur, providing structural clues. Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 114, or the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z = 86.

Key Molecular Ion Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Exact Mass [M]⁺ | 145.0739 Da |

| Major Expected Fragment (m/z) | 114 ([M-OCH₃]⁺) |

| Major Expected Fragment (m/z) | 86 ([M-COOCH₃]⁺) |

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its ester and secondary amine functionalities.

The most prominent peak will be the C=O stretch of the ester group, which is typically strong and sharp, appearing in the region of 1735-1750 cm⁻¹. The presence of C-O single bond stretching vibrations, associated with the ester and the morpholine ether linkage, will result in strong absorptions in the 1000-1300 cm⁻¹ region of the spectrum. wvu.edu The N-H stretching vibration of the secondary amine is expected to produce a moderate absorption band in the 3300-3500 cm⁻¹ range. Additionally, C-H stretching vibrations from the aliphatic CH₂ and CH groups will be observed just below 3000 cm⁻¹. spectroscopyonline.comlibretexts.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H stretch | 3300 - 3500 | Moderate |

| Aliphatic | C-H stretch | 2850 - 3000 | Medium to Strong |

| Ester | C=O stretch | 1735 - 1750 | Strong, Sharp |

| Ester & Ether | C-O stretch | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. This technique is most sensitive for compounds containing chromophores, which are typically systems with conjugated π-bonds or aromatic rings.

This compound is a saturated heterocyclic ester. It lacks an extended system of conjugated double bonds or aromatic rings. Therefore, it is not expected to exhibit significant absorbance in the standard UV-Vis region (200-800 nm). The electronic transitions possible for the isolated carbonyl group (n → π*) are generally weak and occur at the lower end of the UV spectrum, often below the cutoff of common solvents. For related structures, reports have noted the absence of a UV-visible peak.

Computational Chemistry Investigations of Methyl 3 Morpholinecarboxylate

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational preferences of Methyl 3-Morpholinecarboxylate are crucial determinants of its physical and biological properties. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its stable conformers.

The morpholine (B109124) ring, a core component of this compound, is known to exist predominantly in a chair conformation, which is significantly more stable than the boat conformation. acs.org The introduction of a methyl carboxylate group at the 3-position leads to the possibility of two primary chair conformers: one with the substituent in an axial orientation and another with it in an equatorial position.

Conformational analysis, often performed using molecular mechanics or quantum mechanical calculations, can predict the relative energies of these conformers. ic.ac.uk Generally, for a monosubstituted cyclohexane (B81311) ring, the equatorial conformer is favored to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org In the case of this compound, the equatorial conformer is expected to be more stable than the axial conformer. The energy difference between these conformers can be quantified through computational methods.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | 0.00 |

| 2 | Axial | > 0.00 |

Note: The values in this table are illustrative and represent the expected trend. Actual energy differences would be determined by specific computational methods (e.g., DFT, MP2) and basis sets.

Advanced spectroscopic techniques, such as infrared resonant vacuum ultraviolet photoionization mass spectrometry, have been used in conjunction with theoretical calculations to study the conformational preferences of morpholine itself, confirming the higher stability of the chair-equatorial conformer. acs.org Similar integrated experimental and computational approaches would be invaluable for definitively characterizing the conformational landscape of this compound.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. scienceopen.com These calculations provide detailed information about the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.

Methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize the molecular geometry and calculate various electronic properties. nih.gov Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and ether groups, as well as the nitrogen atom, are expected to be regions of high electron density.

Table 2: Calculated Electronic Properties of this compound

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.7 eV |

| Dipole Moment | Measure of the overall polarity of the molecule | 2.5 D |

Note: These values are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations. The actual values would depend on the level of theory and basis set used.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry plays a pivotal role in predicting the reactivity of this compound and elucidating the mechanisms of its reactions. By analyzing the electronic properties and employing reaction modeling techniques, chemists can anticipate how the molecule will behave in different chemical environments.

The Fukui function is a concept derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, these calculations could pinpoint which atoms are most likely to participate in a chemical reaction. For instance, the nitrogen atom and the carbonyl oxygen are potential sites for protonation or coordination to Lewis acids, while the carbonyl carbon is a likely target for nucleophiles.

Theoretical investigations can also be used to model entire reaction pathways, including the structures of reactants, transition states, and products. dntb.gov.uaresearchgate.net By calculating the activation energies for different possible routes, the most favorable reaction mechanism can be determined. For example, the reaction of morpholine derivatives with other reagents has been studied theoretically to understand the regioselectivity and stereoselectivity of the process. mdpi.com Similar studies on this compound could predict the outcomes of its reactions, such as N-alkylation, acylation, or reactions involving the ester group. Machine learning approaches are also emerging as a tool to predict chemical reactivity based on learned patterns from large datasets of chemical reactions. nih.govosti.gov

Table 3: Predicted Reactivity Indices for Atoms in this compound

| Atom | Fukui Function (f-) (for electrophilic attack) | Fukui Function (f+) (for nucleophilic attack) |

| N (Nitrogen) | High | Low |

| O (Carbonyl) | High | Low |

| C (Carbonyl) | Low | High |

| Cα (to COOMe) | Moderate | Moderate |

Note: This table provides a qualitative prediction of reactivity based on general chemical principles. Quantitative values would be obtained from specific calculations.

Ligand Design and Docking Studies

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.netresearchgate.netresearchgate.net Consequently, this compound represents a valuable building block for the design of new therapeutic agents. Computational methods, particularly molecular docking, are essential in this process.

Ligand design involves modifying the structure of a lead molecule to improve its binding affinity and selectivity for a biological target, such as a protein or enzyme. rsc.orgmdpi.com this compound can serve as a starting point, with its functional groups (ester, secondary amine, ether) providing opportunities for chemical modification to explore structure-activity relationships (SAR).

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and scoring them based on their predicted binding energy. A lower docking score generally indicates a more favorable binding interaction.

For example, if a particular enzyme is the target, this compound and its derivatives could be docked into the enzyme's active site to predict their potential as inhibitors. The docking results can guide the synthesis of the most promising compounds for further experimental testing.

Table 4: Illustrative Molecular Docking Results for a this compound Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Example Kinase | Derivative 1 | -8.5 | ASP168, LYS45, GLU91 |

| Example Protease | Derivative 1 | -7.2 | HIS41, CYS145 |

Note: This table presents hypothetical docking data to illustrate the output of such studies. The target protein, ligand derivative, docking score, and interacting residues would be specific to a particular research project.

Q & A

Q. What are the standard synthetic routes for Methyl 3-Morpholinecarboxylate, and how can its purity be validated?

this compound is typically synthesized via nucleophilic substitution or esterification reactions involving morpholine derivatives and methyl chloroformate. Key steps include controlling reaction temperature (0–5°C for exothermic steps) and using anhydrous solvents to prevent hydrolysis. Purity is confirmed using nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for quantitative purity assessment (>98% by area normalization). Cross-referencing spectral data with literature values (e.g., δ 3.6–3.8 ppm for morpholine protons in H NMR) ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers must use personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats, due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Store the compound in a cool, dry environment (<25°C) away from oxidizing agents. Safety data sheets (SDS) should be reviewed prior to use, and spill kits must be accessible .

Advanced Research Questions

Q. How can this compound be applied in mechanistic studies for drug discovery?

The compound serves as a versatile intermediate in designing kinase inhibitors and protease modulators. For example, its morpholine ring participates in hydrogen bonding with active-site residues in target proteins. Researchers should employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by in vitro enzymatic assays (IC determination) to validate interactions. Dose-response curves and Lineweaver-Burk plots can elucidate inhibition mechanisms (competitive/non-competitive) .

Q. How should discrepancies in spectral data (e.g., NMR shifts) during synthesis be resolved?

Contradictions in NMR peaks may arise from solvent impurities, residual starting materials, or stereochemical variations. To address this:

- Repeat the synthesis under rigorously anhydrous conditions.

- Use 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous signals.

- Compare HPLC retention times with authentic samples.

- Consult computational tools (e.g., ACD/Labs NMR Predictor) to simulate expected spectra .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound?

Yield optimization requires balancing stoichiometry, solvent choice, and catalysis. For instance:

- Use Dean-Stark traps to remove water in esterification reactions.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Monitor progress via thin-layer chromatography (TLC) with UV visualization. Typical yields range from 70–85%; deviations warrant re-evaluation of reagent purity or reaction kinetics .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 4 weeks. Analyze degradation products using LC-MS and quantify stability via HPLC-UV at 254 nm. Stability-indicating methods should resolve parent and degradation peaks (resolution >2.0). Data interpretation should follow ICH Q1A(R2) guidelines .

Q. What methodologies are recommended for integrating this compound into combinatorial libraries?

Utilize solid-phase synthesis with Rink amide resin for parallel synthesis. Perform split-and-pool techniques to generate diverse derivatives. Characterize intermediates via FT-IR (C=O stretch at ~1700 cm) and mass spectrometry . Prioritize compounds with >80% purity for biological screening .

Q. How can contradictory bioactivity results in cell-based assays be reconciled?

Discrepancies may stem from cell line heterogeneity, assay interference, or compound solubility. Mitigation steps:

- Validate cell lines via STR profiling.

- Include vehicle controls (e.g., DMSO) to rule out solvent effects.

- Use dynamic light scattering (DLS) to check for colloidal aggregation.

- Replicate experiments across independent labs .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing dose-dependent responses in this compound studies?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC/IC values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. Report confidence intervals (95%) and -values (<0.05). Software tools like GraphPad Prism are recommended .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow ACS Author Guidelines for experimental write-ups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.